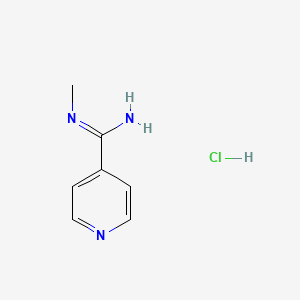![molecular formula C18H16Cl2N2O4S B6125571 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione](/img/structure/B6125571.png)
4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione, also known as sulpiride, is a psychotropic drug that belongs to the benzamide class. It is widely used in the treatment of various mental disorders, such as schizophrenia, depression, and anxiety. Sulpiride is a potent dopamine D2 receptor antagonist, which means it blocks the activity of dopamine in the brain.
Mécanisme D'action
Sulpiride acts as a selective antagonist of dopamine D2 receptors in the brain. By blocking the activity of dopamine, 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione reduces the symptoms of mental disorders, such as hallucinations, delusions, and disorganized thinking. Sulpiride also has an affinity for serotonin receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Sulpiride has been shown to have a number of biochemical and physiological effects in the brain. It increases the release of prolactin, a hormone that regulates lactation and reproductive function. Sulpiride also affects the activity of other neurotransmitters, such as norepinephrine and acetylcholine, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Sulpiride has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for investigating the role of dopamine in the brain. Sulpiride is also relatively inexpensive and widely available. However, 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione has some limitations for lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. Sulpiride also has some side effects, such as sedation and extrapyramidal symptoms, which may affect the results of experiments.
Orientations Futures
There are several future directions for research on 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione. One area of interest is the development of new drugs that target dopamine receptors with greater selectivity and fewer side effects. Another area of research is the investigation of the role of dopamine in other mental disorders, such as addiction and attention deficit hyperactivity disorder. Finally, research on the long-term effects of 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione on the brain and behavior is needed to better understand its therapeutic potential and limitations.
Méthodes De Synthèse
Sulpiride can be synthesized by reacting 2,5-dichlorobenzene sulfonamide with 2-phenylethylamine in the presence of a base, such as sodium hydroxide, followed by cyclization with phosgene. This method yields 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione as a white crystalline powder with a melting point of 175-177°C.
Applications De Recherche Scientifique
Sulpiride has been extensively studied for its therapeutic potential in various mental disorders. It has been found to be effective in the treatment of schizophrenia, depression, and anxiety. Sulpiride has also been shown to improve cognitive function in patients with Alzheimer's disease. In addition, 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione has been used in research studies to investigate the role of dopamine in the brain and its association with mental disorders.
Propriétés
IUPAC Name |
4-(2,5-dichlorophenyl)sulfonyl-1-(2-phenylethyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c19-14-6-7-15(20)16(10-14)27(25,26)21-11-17(23)22(18(24)12-21)9-8-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWKPOCIMCGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenyl)sulfonyl-1-(2-phenylethyl)piperazine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6125489.png)

![2-(1,3-benzodioxol-5-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6125498.png)
![1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125505.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B6125508.png)
![methyl 4-{5-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B6125520.png)

![(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone](/img/structure/B6125533.png)
![3,5-di-tert-butyl-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6125538.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-2-methylpropanamide](/img/structure/B6125549.png)
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6125553.png)
![2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6125559.png)
![4-({2-[5-(1,4-oxazepan-4-ylcarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)-2-pyridinol](/img/structure/B6125578.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B6125584.png)